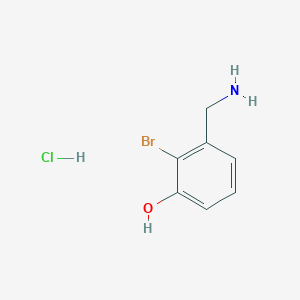
1,2-Dibromo-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-ethynylbenzene:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-4-ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethynylbenzene or other hydrogenated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Dibromo-4-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-dibromo-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and ethynyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a wide range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2-ethynylbenzene: Similar structure but with different bromine atom positions.
1-Bromo-4-ethynylbenzene: Contains only one bromine atom.
1,2-Dibromo-4-nitrobenzene: Contains a nitro group instead of an ethynyl group.
Uniqueness: 1,2-Dibromo-4-ethynylbenzene is unique due to the specific positioning of the bromine atoms and the ethynyl group on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H4Br2 |
|---|---|
Poids moléculaire |
259.92 g/mol |
Nom IUPAC |
1,2-dibromo-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H |
Clé InChI |
KQGMSDQTSDSZSL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
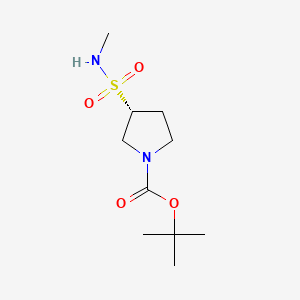

amine](/img/structure/B13588403.png)
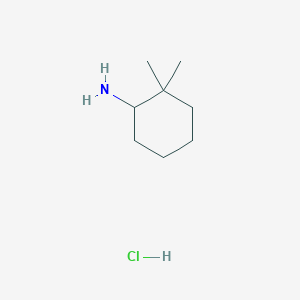

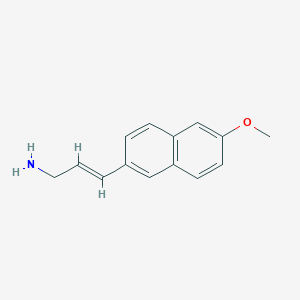
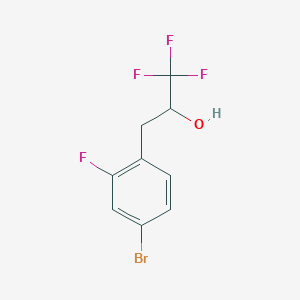


![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
